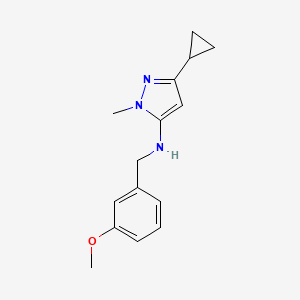
3-cyclopropyl-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine: is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropyl group, a methoxyphenylmethyl group, and a methyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the methoxyphenylmethyl group: This step can be carried out through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a methoxyphenylmethyl halide in the presence of a base.
Methylation of the pyrazole ring: The final step involves the methylation of the pyrazole ring, which can be achieved using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, and other nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate the biological effects of this compound to identify potential therapeutic applications.
Medicine: In medicinal chemistry, 3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine is explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other products. Its unique chemical properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
- 3-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine
- 3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-amine
- 3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Comparison: Compared to similar compounds, 3-cyclopropyl-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to the specific positioning of its functional groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and development. The presence of the cyclopropyl group, methoxyphenylmethyl group, and methyl group in specific positions on the pyrazole ring distinguishes it from other similar compounds and contributes to its unique properties.
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(3-methoxyphenyl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C15H19N3O/c1-18-15(9-14(17-18)12-6-7-12)16-10-11-4-3-5-13(8-11)19-2/h3-5,8-9,12,16H,6-7,10H2,1-2H3 |
InChI Key |
IXTREPOFSQNINI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















